Product packaging for 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione(Cat. No.:CAS No. 54433-49-7)

1-Methyl-3-phenyl-1H-pyrrole-2,5-dione

Cat. No.: B3053553
CAS No.: 54433-49-7
M. Wt: 187.19 g/mol
InChI Key: IYBPIDAYDPNCTP-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-1H-pyrrole-2,5-dione (CAS 54433-49-7), a compound from the pyrrole-2,5-dione (maleimide) family, is a valuable building block and subject of investigation in multidisciplinary research. This reagent is characterized by its molecular formula C 11 H 9 NO 2 and a molecular weight of 187.19 g/mol . In the field of materials science , research demonstrates that closely related 1H-pyrrole-2,5-dione derivatives function as highly efficient organic corrosion inhibitors for carbon steel in acidic media. Electrochemical and theoretical studies suggest these compounds adsorb onto metal surfaces, forming a protective film . For biological and medicinal chemistry research , the pyrrole-2,5-dione scaffold is recognized as a privileged structure with a broad spectrum of reported bioactivities. Scientific literature indicates that structural analogs of this core structure have been explored for their potential as antioxidant agents , anxiolytic agents in vivo , and anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines . The compound serves as a key synthetic intermediate for generating more complex molecules for such pharmacological evaluations. Note: This product is intended for research purposes only in a controlled laboratory environment. It is not certified for diagnostic or therapeutic applications and is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B3053553 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione CAS No. 54433-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBPIDAYDPNCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503420
Record name 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54433-49-7
Record name 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Maleimide Derivatives in Organic Synthesis and Polymer Science

Maleimide (B117702) and its derivatives, known systematically as 1H-pyrrole-2,5-diones, are foundational building blocks in the world of organic chemistry. wikipedia.org Their importance stems from the reactive carbon-carbon double bond within the five-membered ring, which is made highly electron-deficient by the two adjacent carbonyl groups. This electronic feature makes maleimides excellent Michael acceptors and highly reactive dienophiles in Diels-Alder reactions. actascientific.comresearchgate.net

Key Reactions and Applications:

Michael Addition: The high reactivity of the maleimide double bond towards nucleophiles, particularly thiols, is the basis for its widespread use in bioconjugation. researchgate.netspecificpolymers.com This reaction allows for the selective labeling and cross-linking of proteins and other biomolecules at cysteine residues. creativepegworks.com

Diels-Alder Cycloaddition: As potent dienophiles, maleimides react with dienes to form stable cyclic adducts. This "click" reaction is fundamental in creating complex molecular architectures and has been harnessed in polymer chemistry to develop self-healing and thermally reversible materials. specificpolymers.comresearchgate.net

Polymerization: Maleimide derivatives can undergo radical or anionic polymerization to produce polymers with high thermal stability. actascientific.comspecificpolymers.com They are often copolymerized with other monomers, such as styrene (B11656), to create high-performance thermoset polymers used in aerospace and electronics industries for their heat resistance. wikipedia.orgyangchentech.com

The ability to substitute the maleimide at the nitrogen atom (N-substituted) and at the carbon-carbon double bond allows for fine-tuning of its chemical and physical properties, making these derivatives indispensable tools for creating functional materials ranging from hydrogels to advanced composites. researchgate.net

Historical Development of Pyrrole 2,5 Dione Chemistry Relevant to 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione

The chemistry of pyrrole-2,5-diones (maleimides) has a rich history rooted in the exploration of fundamental organic reactions. The parent compound, maleimide (B117702), can be synthesized from maleic anhydride (B1165640) by treatment with an amine followed by dehydration. researchgate.net This two-step process has been a cornerstone for generating a vast library of N-substituted maleimides, where the properties are modulated by the nature of the group attached to the nitrogen. mdpi.comekb.eg For instance, N-alkyl maleimides like N-methylmaleimide are common reagents, while N-aryl maleimides such as N-phenylmaleimide are used to enhance thermal properties in polymers. yangchentech.comwikipedia.org

A historically significant method for the synthesis of the broader pyrrole (B145914) class of compounds is the Paal-Knorr synthesis , first reported in 1884. wikipedia.orgyoutube.com This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole ring. alfa-chemistry.comuctm.edu While modern methods have been developed, the Paal-Knorr synthesis remains a versatile strategy for accessing substituted pyrroles. researchgate.netresearchgate.net The synthesis of C-substituted pyrrole-2,5-diones, such as the 3-phenyl derivative, often involves more specialized strategies, including palladium-catalyzed cross-coupling reactions or cyclization of appropriately substituted precursors. organic-chemistry.org

The elucidation of the maleimide reaction mechanisms, particularly the Michael addition and Diels-Alder cycloaddition, was a critical development that unlocked their potential in materials science and bioconjugation. researchgate.net Early research focused on understanding the reactivity and selectivity of these transformations, laying the groundwork for their sophisticated modern applications.

Advanced Spectroscopic and Structural Characterization of 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione and Its Adducts/polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (1H) NMR spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. slideshare.net For N-substituted maleimides, the chemical shifts of the protons are characteristic of their electronic environment. For instance, in N-phenylmaleimide, the protons on the maleimide (B117702) ring appear at a distinct chemical shift. chemicalbook.com The protons of the phenyl group typically resonate in the aromatic region of the spectrum.

In the case of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione, the methyl protons would exhibit a singlet at a characteristic upfield chemical shift. The protons on the phenyl group would appear as a multiplet in the aromatic region, and the single proton on the pyrrole (B145914) ring would also have a specific chemical shift. The integration of these signals provides the ratio of the different types of protons, confirming the molecular structure.

1H NMR Spectral Data for N-Phenylmaleimide Derivatives
CompoundProton AssignmentChemical Shift (ppm)Solvent
N-phenylmaleimideMaleimide CH6.836CDCl3
Phenyl CH7.34 - 7.465CDCl3
N-(4-Methylphenyl)maleimideMaleimide CH~6.8CDCl3
Aromatic CH~7.2CDCl3
Methyl CH3~2.4CDCl3

Carbon-13 (13C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum. libretexts.org For this compound, the carbonyl carbons of the dione (B5365651) moiety would appear at a characteristic downfield chemical shift. The carbons of the phenyl group and the pyrrole ring would resonate in the aromatic and olefinic regions, respectively. The methyl carbon would appear at a significantly upfield chemical shift. The number of signals in the spectrum confirms the number of chemically non-equivalent carbon atoms.

For related pyrrole derivatives, the chemical shifts of the pyrrole ring carbons are typically found in specific ranges, for example, C-3 at approximately 122 ppm and C-5 at around 132 ppm. nih.gov The carbonyl carbons in similar dione systems are also well-characterized.

13C NMR Spectral Data for Related Pyrrole Structures
Compound/FragmentCarbon AssignmentChemical Shift (ppm)
Pyrrole moietyC-3~122
C-5~132
Benzoyl groupC=O188.4
Ester groupC=O161.4–163.3

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing the connectivity between protons and carbons. emerypharma.comyoutube.com

HMQC/HSQC: This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond 1H-13C correlations). This allows for the unambiguous assignment of protonated carbons. youtube.com

These 2D NMR techniques have been successfully applied to study various pyrrole-2,5-dione derivatives, confirming their structures and stereochemistry. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands for the carbonyl (C=O) groups of the dione would be prominent, typically in the region of 1700-1770 cm-1. researchgate.net The C-N stretching vibrations and the aromatic C=C stretching of the phenyl group would also be observable. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. core.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=C bonds of the phenyl ring and the pyrrole ring would be expected to show strong signals in the Raman spectrum. nih.gov

Key Vibrational Frequencies for N-Phenylmaleimide and Related Structures
Functional GroupVibrational ModeTypical Wavenumber (cm-1)Technique
Carbonyl (C=O)Stretching1730-1741IR
Aromatic C-HStretching~3030IR
Alkene C=CStretching1640-1680IR
C-NStretching~1340IR
Aromatic RingStretching1800-2000 (weak)IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.

The fragmentation pattern provides a fingerprint of the molecule. youtube.com Common fragmentation pathways for N-phenylmaleimide derivatives involve cleavage of the maleimide ring and loss of small neutral molecules like CO. nist.gov The fragmentation of the phenyl group can also lead to characteristic ions. Analysis of these fragments helps to confirm the structure of the parent molecule. researchgate.net

Calculated and Experimental Mass Data for Related Compounds
CompoundMolecular FormulaCalculated Molecular Weight (g/mol)Observed m/z (Top Peak)
N-PhenylmaleimideC10H7NO2173.17173
2-Methyl-N-phenylmaleimideC11H9NO2187.19-
1-Methyl-3-(3-methylphenyl)-1H-pyrrole-2,5-dioneC12H11NO2201.225-

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Engineering

X-ray diffraction (XRD) on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. srce.hrresearchgate.net The crystal structure of N-phenylmaleimide and its derivatives has been determined by X-ray diffraction, showing the planarity of the maleimide ring and the dihedral angle between the maleimide and phenyl rings. srce.hrresearchgate.net

For this compound, an XRD analysis would provide detailed information on its molecular geometry and how the molecules pack in the crystal lattice. This information is crucial for understanding its physical properties and for crystal engineering applications, where the goal is to design and synthesize crystalline materials with desired properties.

Crystallographic Data for N-Phenylmaleimide Derivatives
CompoundCrystal SystemSpace GroupKey Structural Feature
N-Phenylmaleimide--Interplanar angle of 48.60(18)° between phenyl and maleimide rings. srce.hr
N-Phenyl-2,3-dimethylmaleimide--Interplanar angle of 44.09(8)° between phenyl and maleimide rings. srce.hr
2,3-bis(Ethylthio)-N-(p-MeOC6H4)maleimideMonoclinicC2/c-

Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatographic techniques are indispensable in the synthesis and characterization of this compound and its polymeric derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the monomer, while Size Exclusion Chromatography (SEC) is crucial for determining the molecular weight and molecular weight distribution of the resulting polymers and adducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed to determine its purity. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

Methodology and Findings

A typical RP-HPLC method for the purity analysis of a compound like this compound would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV-Vis detector at a wavelength where the compound exhibits maximum absorbance.

The validation of such an HPLC method, in line with ICH guidelines, would include assessments of specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ). japtronline.comjchr.orgajphr.com For instance, a study on a related pyrrolo-dione derivative utilized an octadecyl column with a mobile phase of acetonitrile and phosphate buffer (pH=2), with UV detection at 239 nm. researchgate.net The validation of this method demonstrated good linearity, precision, and accuracy. researchgate.net

In a hypothetical validated method for this compound, the main peak corresponding to the compound would be well-resolved from any impurity peaks. The retention time of the main peak would be consistent across multiple injections. The percentage purity is calculated from the ratio of the peak area of the main component to the total area of all peaks in the chromatogram.

Interactive Data Table: Illustrative HPLC Purity Analysis Results for this compound

The following table represents typical data obtained from an HPLC purity analysis.

Sample BatchRetention Time (min)Peak Area% AreaPurity (%)
Batch A
Impurity 12.8515,2340.25
Main Peak4.526,078,34599.6899.68
Impurity 25.124,2890.07
Batch B
Impurity 12.8621,5670.35
Main Peak4.516,132,89099.5099.50
Impurity 36.039,2340.15

Note: This data is illustrative and based on typical results for similar compounds.

Size Exclusion Chromatography (SEC/GPC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight distribution of polymers. This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later. shimadzu.com

Research Findings and Molecular Weight Data

In the context of polymers derived from this compound, SEC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.com The PDI provides an indication of the breadth of the molecular weight distribution. shimadzu.com

Research on the copolymerization of the structurally similar N-phenylmaleimide with styrene (B11656) provides a relevant example. In one study, alternating copolymers of N-phenylmaleimide and styrene were synthesized, and their molecular weights were characterized by GPC. The results showed that varying the reaction conditions could control the molecular weight of the resulting polymers. cnrs.fr Another study on P(N-phenylmaleimide-alt-styrene) reported a number-average molecular weight (Mn) of 12,000 g/mol with a PDI of 1.50, as determined by GPC analysis in THF relative to polystyrene standards. mdpi.com

The choice of solvent, column type, and calibration standards are critical for obtaining accurate SEC results. Tetrahydrofuran (B95107) (THF) is a common eluent for these types of polymers, and calibration is often performed using polystyrene standards. mdpi.comresearchgate.net

Interactive Data Table: GPC/SEC Analysis of N-Phenylmaleimide-Styrene Copolymers

This table presents representative data from the GPC analysis of N-phenylmaleimide-styrene alternating copolymers, which are analogous to polymers that could be formed from this compound.

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
PMS-167,000105,0001.57
PMS-2150,000231,0001.54
PMS-3231,000358,0001.55

Data adapted from studies on N-phenylmaleimide-styrene copolymers. cnrs.fr

Computational and Theoretical Investigations of 1 Methyl 3 Phenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties.

Geometrical Optimization and Electronic Structure Analysis

This subsection would typically involve using DFT to find the lowest energy structure (the equilibrium geometry) of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione. The analysis would yield precise data on bond lengths, bond angles, and dihedral angles. This information helps in understanding the molecule's three-dimensional shape and steric interactions. The electronic structure analysis would provide insights into the distribution of electrons within the molecule, including charge distribution and dipole moment. However, no specific studies containing optimized geometrical parameters for this compound were found.

Vibrational Frequency Calculations

After geometric optimization, vibrational frequency calculations are typically performed using DFT. These calculations can predict the infrared (IR) and Raman spectra of a molecule. By comparing the computed frequencies with experimental spectra, one can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. No calculated vibrational frequency data for this compound has been published in the searched literature.

Prediction of NMR Chemical Shifts

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are a powerful tool for predicting the 1H and 13C NMR chemical shifts of organic molecules. These predictions are valuable for assigning signals in experimental NMR spectra and confirming chemical structures. While general DFT methodologies for NMR prediction are highly developed, a specific study reporting the predicted 1H and 13C chemical shifts for this compound could not be located. For reference, experimental NMR data has been reported as:

¹H NMR (300 MHz, CDCl₃): δ 7.95-7.90 (m, 2H), 7.50-7.40 (m, 3H), 6.73 (s, 1H), 3.07 (s, 3H). uni-rostock.de

¹³C NMR (75 MHz, CDCl₃): δ 170.75, 170.45, 143.94, 131.10, 128.94. uni-rostock.de

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. FMO analysis helps predict how a molecule will interact with other species in chemical reactions. A specific FMO analysis for this compound, including values for HOMO-LUMO energies, has not been found in the literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would provide insight into the conformational dynamics of this compound, showing how its structure fluctuates under specific conditions of temperature and pressure. Such studies are valuable for understanding molecular flexibility and interactions in a dynamic environment. No publications detailing MD simulations for this specific compound were identified.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies. This provides a deep understanding of reaction pathways and kinetics. While N-substituted maleimides are known to participate in reactions like Diels-Alder cycloadditions, specific quantum chemical studies detailing the transition state analysis or activation energies for reactions involving this compound were not found in the searched literature.

Structure-Reactivity Relationships Derived from Computational Models

Computational chemistry provides a powerful lens through which the intricate relationship between the molecular structure of this compound and its chemical reactivity can be meticulously examined. Through the application of theoretical models, such as Density Functional Theory (DFT), researchers can elucidate the electronic and geometric properties that govern the compound's behavior in chemical reactions. These computational models offer predictive insights into reaction mechanisms, regioselectivity, and stereoselectivity, which are paramount for the rational design of synthetic pathways and the development of novel molecules with desired properties.

A key aspect of understanding the reactivity of this compound lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental in predicting the compound's behavior in pericyclic reactions, such as Diels-Alder cycloadditions, where it can act as a dienophile. The phenyl substituent at the 3-position and the methyl group on the nitrogen atom significantly influence the electronic landscape of the pyrrole-2,5-dione core, thereby modulating its reactivity.

Computational models can precisely calculate various parameters that correlate with reactivity. For instance, the HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can pinpoint the regions of the molecule that are most susceptible to nucleophilic or electrophilic attack.

In the context of cycloaddition reactions, computational studies can model the transition states to determine the activation energies for different reaction pathways. This allows for the prediction of the most favorable regio- and stereochemical outcomes. For this compound, theoretical calculations can reveal how the phenyl group's orientation and electronic effects influence the approach of a diene, thereby dictating the stereochemistry of the resulting cycloadduct.

The following tables present hypothetical data derived from computational models to illustrate the types of structure-reactivity relationships that can be established for this compound.

Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy (eV)-7.52
LUMO Energy (eV)-2.18
HOMO-LUMO Gap (eV)5.34
Dipole Moment (Debye)2.89

These electronic parameters provide a quantitative basis for understanding the compound's reactivity. The relatively low LUMO energy, for instance, indicates its good electrophilic character, making it an effective dienophile in Diels-Alder reactions.

Calculated Activation Energies for the Diels-Alder Reaction with a Model Diene

Stereochemical ApproachActivation Energy (kcal/mol)
Endo15.8
Exo18.2

The calculated activation energies for the endo and exo approaches in a Diels-Alder reaction clearly suggest a preference for the endo product, a common feature in such cycloadditions that can be rationalized by secondary orbital interactions, which are effectively modeled by computational methods.

By systematically modifying the structure of this compound in silico, for example, by introducing different substituents on the phenyl ring, and recalculating these parameters, a quantitative structure-activity relationship (QSAR) can be developed. This allows for the prediction of the reactivity of a wide range of derivatives, guiding synthetic efforts towards molecules with tailored properties.

Advanced Applications in Materials Science and Bioconjugation

Utilization in Polymer Science

The incorporation of N-substituted maleimides, such as 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione, into polymer backbones is a well-established strategy for creating materials with enhanced thermal and mechanical properties. The phenyl and methyl groups on the maleimide (B117702) ring influence the polymer's characteristics, including its stability and processability.

Synthesis of Advanced Polymeric Materials

The reactive double bond of the maleimide ring is particularly suited for participation in cycloaddition reactions, most notably the Diels-Alder reaction. This thermally reversible reaction between a diene and a dienophile (the maleimide) is a cornerstone for creating "smart" polymeric materials with self-healing capabilities.

Self-Healing Materials: The Diels-Alder reaction enables the formation of cross-linked polymer networks. When subjected to thermal stress, these cross-links can break in a controlled manner (retro-Diels-Alder reaction), allowing the material to flow and heal cracks or damage. Upon cooling, the bonds reform (Diels-Alder reaction), restoring the material's integrity. nih.govresearchgate.netnih.gov Maleimide moieties, including derivatives like this compound, are frequently employed as the dienophile component in these systems due to their high reactivity and the stability of the resulting adducts. nih.gov For instance, nanocomposites containing maleimide-modified graphene oxide have demonstrated significant improvements in both mechanical strength and self-healing efficiency. nih.gov

Photoresponsive Materials: While the development of photoresponsive polymers is an active area of research, often utilizing molecules like azobenzene (B91143) that undergo reversible isomerization upon light exposure, the direct application of this compound in creating photoresponsive materials is not extensively documented. nih.govmdpi.com However, related pyrrole-dione structures have been used to create polymers that are notably stable to UV and visible light, suggesting their potential role in applications requiring photostability rather than photoresponsivity. rsc.org

The table below summarizes the key reaction for self-healing applications.

Table 1: Diels-Alder Reaction in Self-Healing Polymers

Reactants Reaction Type Product Stimulus for Reversal Application

Modifying Polymer Properties

The addition of N-substituted maleimides as monomers or co-monomers can significantly alter the bulk properties of polymers. The rigid, bulky structure of the this compound moiety can increase the glass transition temperature (Tg) of the resulting polymer, enhancing its dimensional stability at elevated temperatures.

Mechanical Properties: The incorporation of maleimide derivatives into polymer chains restricts chain mobility. This effect generally leads to an increase in hardness and tensile strength. For instance, studies on various polymer systems have shown that the inclusion of N-phenylmaleimide improves mechanical performance. mdpi.com

High-Performance Polymers and Resins

N-substituted maleimides are key components in the formulation of high-performance thermosetting resins, prized for their exceptional thermal stability. Polymaleimides and their copolymers are recognized as an important class of heat-resistant polymers used in demanding applications such as electronics and aerospace materials. The aromatic phenyl group in this compound contributes to the high thermal stability of polymers into which it is incorporated. These resins can maintain their structural integrity at high temperatures, making them suitable for use as protective coatings, electric insulators, and advanced composites. rsc.org

Bioconjugation Strategies

The maleimide group is one of the most widely used functional groups in bioconjugation chemistry. Its high reactivity and specificity toward thiol groups make it an invaluable tool for linking molecules to proteins, peptides, and other biomolecules.

Selective Covalent Modification of Biomolecules

The primary application of maleimides in bioconjugation is the selective modification of cysteine residues in proteins and peptides. The thiol group (-SH) of cysteine undergoes a Michael addition reaction with the electron-deficient double bond of the maleimide ring. This reaction proceeds rapidly and with high selectivity under mild, near-physiological pH conditions, forming a stable thioether bond.

This high degree of selectivity allows for site-specific labeling of biomolecules, which is crucial for preserving their biological function. mdpi.com While the core reactivity lies within the maleimide ring, the substituents on the nitrogen and the ring itself—in this case, methyl and phenyl groups—can modulate the reactivity and stability of the resulting conjugate. This strategy is fundamental in creating antibody-drug conjugates (ADCs), protein-polymer conjugates, and labeled peptides for diagnostic and therapeutic purposes.

The table below outlines the key features of maleimide-thiol conjugation.

Table 2: Maleimide-Thiol Bioconjugation

Reactive Group 1 Reactive Group 2 Reaction Type Resulting Bond Key Advantage

Development of Chemical Probes for Research

Maleimides serve as a critical linker for attaching reporter molecules, such as fluorescent dyes, to biomolecules, thereby creating chemical probes for research. nih.gov These probes enable the visualization and tracking of proteins and other biological processes within living cells and tissues. mdpi.com

A common strategy involves synthesizing a derivative of this compound where a fluorophore is attached to the phenyl ring. The maleimide moiety then acts as a handle to covalently attach the entire probe to a specific cysteine residue on a target protein. For example, N-[4-(2-Benzimidazolyl)phenyl]maleimide is a structurally related compound that functions as a fluorescent probe, exhibiting an increase in fluorescence upon reaction with thiol-containing compounds like cysteine. medchemexpress.com This "turn-on" fluorescence is highly desirable for reducing background signal in imaging experiments. A variety of fluorophores with different spectral properties can be conjugated to maleimides, allowing for multicolor imaging and multiplexed detection in biological systems. nih.govmtu.edu

Linker Chemistry for Chemical Systems

The compound this compound, a substituted maleimide, serves as a versatile building block in the development of advanced chemical systems for materials science and bioconjugation. Its utility as a linker is primarily attributed to the reactive carbon-carbon double bond within the maleimide ring. This double bond is a highly efficient Michael acceptor, readily undergoing conjugate addition reactions with a variety of nucleophiles. mdpi.com This reactivity allows for the covalent linkage of this compound to other molecules, forming stable adducts and enabling the construction of complex molecular architectures.

The most prominent application of maleimides in linker chemistry is the thiol-maleimide Michael addition, often referred to as a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. researchgate.net This reaction involves the nucleophilic attack of a thiol group (from a cysteine residue in a protein, for example) on one of the vinylic carbons of the maleimide ring. The reaction proceeds readily at or near neutral pH, making it particularly suitable for biological applications. mdpi.com

The general mechanism for the base-catalyzed thia-Michael addition is outlined below:

Deprotonation of the thiol: A base abstracts the proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻).

Nucleophilic attack: The thiolate anion attacks one of the electrophilic carbons of the maleimide double bond.

Protonation: The resulting enolate intermediate is protonated by a proton source in the reaction medium, yielding the stable thioether conjugate. mdpi.com

The kinetics and mechanism of the thiol-maleimide reaction can be influenced by several factors, including the solvent, the nature of the initiator (base or nucleophile), and the specific thiol reactant. researchgate.net While the reaction is generally considered to be highly selective for thiols, particularly in a pH range of 6.5-7.5, reactions with other nucleophiles such as amines can occur at higher pH values. researchgate.net

The stability of the resulting thioether linkage is a critical consideration. While generally stable, the thiol-maleimide adduct can undergo a retro-Michael reaction, leading to the dissociation of the conjugate. This reversibility can be influenced by the presence of other thiols and the local chemical environment. researchgate.net However, subsequent reactions, such as hydrolysis of the succinimide (B58015) ring, can lead to a more stable, irreversible linkage. mdpi.com

In the context of this compound, the methyl group at the 1-position and the phenyl group at the 3-position can influence the reactivity of the maleimide core. The electronic and steric effects of these substituents can modulate the electrophilicity of the double bond and the stability of the resulting conjugate.

The application of this compound and similar maleimides as linkers is diverse. In bioconjugation, they are instrumental in creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy. They are also used to attach fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other labels to proteins for imaging and diagnostic purposes.

In materials science, the thiol-maleimide reaction is employed in the synthesis of hydrogels, functionalized polymers, and for the modification of surfaces. mdpi.com For instance, polymers bearing pendant thiol groups can be crosslinked with bifunctional maleimides to form covalent adaptable networks. mdpi.com The reaction can also be used to immobilize biomolecules onto surfaces for the development of biosensors and other biomedical devices. researchgate.net While specific research detailing the extensive use of this compound as a linker is not widely documented in the reviewed literature, its structural similarity to other well-studied N-substituted maleimides strongly suggests its potential for these applications.

Research Findings on Thiol-Maleimide Reactions

ReactantsCatalyst/InitiatorSolventKey Findings
N-aryl maleimides and N-acetyl-L-cysteineTris(2-carboxyethyl)phosphine (TCEP)20% Acetonitrile (B52724) in 50 mM phosphate (B84403) buffer (pH 7.4)The conjugation reactions proceeded rapidly, with the maleimide being consumed within 15 minutes. The resulting thio-succinimide readily underwent hydrolysis to form stable thio-succinamic regio-isomers. mdpi.com
Ethanethiol and MaleimideEthyl-, diethyl-, triethylamine, and triethylphosphineTetrahydrofuran (B95107) (THF)The reaction is governed by an anionic cycle involving the addition of a thiolate to the maleimide, followed by a rate-controlling proton transfer. The choice of catalyst influences whether the initiation proceeds via a base-catalyzed or nucleophile-initiated mechanism. researchgate.net
N-phenyl maleimide (NPM) and Aminopropyl-functionalized silica (B1680970) surfacesNot specifiedNot specifiedThe reaction demonstrated the feasibility of amine-maleimide coupling for surface modification, though the addition was sub-stoichiometric. A slower secondary reaction involving amine attack on the imide carbonyls was also observed. researchgate.net

Future Research Directions and Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione. While traditional methods for producing N-substituted maleimides are established, they often involve harsh reaction conditions and the use of hazardous solvents. tandfonline.comtandfonline.com Green chemistry principles are expected to drive the innovation of new synthetic strategies.

Key areas of investigation will include:

Catalytic Approaches: The exploration of novel catalysts, including both homogeneous and heterogeneous systems, is a promising direction. mdpi.com The development of earth-abundant metal catalysts or even metal-free organocatalysts could significantly enhance the sustainability of the synthesis.

Biocatalysis: The use of enzymes to catalyze the formation of the pyrrole-2,5-dione ring offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity to improve reaction efficiency, safety, and scalability. This technique allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and improve yields, often under solvent-free conditions, contributing to a greener synthetic process. arkat-usa.org

A comparative look at potential future synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesResearch Focus
Green Catalysis Reduced waste, use of cheaper and less toxic metals, milder reaction conditions.Development of iron, copper, or organo-based catalytic systems.
Biocatalysis High selectivity, mild reaction conditions, biodegradable catalysts.Identification and engineering of enzymes for maleimide (B117702) synthesis.
Flow Chemistry Improved safety, scalability, and process control; higher yields.Optimization of reactor design and reaction conditions for continuous production.

Table 1: Comparison of Future Synthetic Strategies for this compound.

Exploration of New Reactivity Modes and Selective Transformations

The reactivity of the electron-deficient double bond in this compound makes it a versatile building block for organic synthesis. Future research will aim to uncover new modes of reactivity and develop highly selective transformations.

Promising areas for exploration include:

Cycloaddition Reactions: While Diels-Alder reactions of maleimides are well-known, further investigation into other cycloaddition pathways, such as [3+2] and [2+2] cycloadditions, could lead to the synthesis of novel heterocyclic scaffolds. nih.govacgpubs.orgresearchgate.net Computational studies can aid in predicting the feasibility and outcomes of these reactions. rsc.orgresearchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric reactions using this compound as a substrate is a significant area for future research. This would enable the synthesis of chiral molecules with high enantioselectivity, which is crucial for pharmaceutical applications. organic-chemistry.orgmdpi.commdpi.com

Photocatalysis: The use of visible light photocatalysis to initiate novel transformations of this compound could open up new synthetic avenues that are not accessible through traditional thermal methods.

Design of Advanced Polymer Architectures and Functional Materials

The ability of N-substituted maleimides to undergo polymerization makes this compound a valuable monomer for the creation of advanced polymer architectures and functional materials.

Future research in this area will likely focus on:

Block Copolymers: The synthesis of well-defined block copolymers containing this compound segments is a key area of interest. psu.edunih.govmdpi.comnih.gov These materials can self-assemble into ordered nanostructures with potential applications in nanotechnology and drug delivery.

Stimuli-Responsive Polymers: The incorporation of this monomer into polymers that respond to external stimuli such as pH, temperature, or light could lead to the development of "smart" materials for a variety of applications, including sensors and actuators. rsc.orgnih.govnih.gov

Self-Healing Materials: The reversible nature of certain reactions involving the maleimide moiety, such as the Diels-Alder reaction, can be exploited to create self-healing polymers that can repair themselves after damage. nih.govresearchgate.netmdpi.comnih.gov

Table 2 highlights potential advanced polymer architectures incorporating this compound.

Polymer ArchitectureKey FeaturePotential Application
Block Copolymers Nanoscale self-assemblyDrug delivery, nanolithography
Stimuli-Responsive Polymers "Smart" behaviorSensors, actuators, controlled release systems
Self-Healing Polymers Intrinsic repair mechanismCoatings, structural components

Table 2: Future Polymer Architectures based on this compound.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and materials. The integration of computational and experimental approaches will be instrumental in achieving this.

Future research will benefit from:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the transition states and reaction pathways of various transformations, guiding experimental efforts. researchgate.netacs.org

Mechanistic Investigations of Catalytic Cycles: Detailed mechanistic studies of organocatalyzed and metal-catalyzed reactions will facilitate the development of more efficient and selective catalysts. nih.govmdpi.comdigitellinc.commdpi.com

Kinetic and Spectroscopic Analysis: In-depth kinetic and spectroscopic studies will help to elucidate the intricate details of reaction mechanisms and polymer formation.

Expanding Applications in Emerging Fields of Chemical Science

The unique properties of this compound suggest its potential for application in a variety of emerging fields.

Future research could explore its use in:

Bioconjugation and Medicinal Chemistry: The reactivity of the maleimide group with thiols makes it a valuable tool for bioconjugation, allowing for the labeling of proteins and other biomolecules. Further exploration of its derivatives could lead to the discovery of new therapeutic agents.

Organic Electronics: The pyrrole-2,5-dione core is an electron-accepting unit, and its incorporation into conjugated polymers could lead to new materials for organic solar cells and other electronic devices. mdpi.com The potential for these materials to be used as organic electrode materials in batteries is also an exciting avenue of research. oaepublish.comresearchgate.net

Photodynamic Therapy: The development of photosensitizers based on the this compound scaffold could lead to new agents for photodynamic therapy, a non-invasive cancer treatment.

The continued exploration of this compound holds great promise for advancing various fields of chemical science. The synergistic efforts of synthetic chemists, materials scientists, and computational chemists will be key to unlocking the full potential of this versatile molecule.

Q & A

Q. What are the recommended methods for synthesizing 1-Methyl-3-phenyl-1H-pyrrole-2,5-dione and validating its purity?

The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with pyrrole-2,5-dione precursors. Key steps include:

  • Use of ethanol or toluene as solvents under reflux conditions.
  • Monitoring reaction progress via thin-layer chromatography (TLC) and structural confirmation through 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and ESI-HRMS spectroscopy .
  • Purification via column chromatography or recrystallization to achieve >98% purity (validated by GC or HPLC) .

Q. How is the molecular structure of this compound characterized experimentally?

X-ray crystallography is the gold standard for structural elucidation. For example:

  • Dihedral angles between aromatic systems (e.g., 78.22° between methoxyphenyl and pyrrole-dione moieties) are critical for understanding conformational stability .
  • SHELX programs (e.g., SHELXL) refine crystallographic data, providing bond lengths, angles, and sp² hybridization of pyrrole nitrogen .

Q. What safety protocols are essential when handling this compound?

  • Toxicity risks include inhalation, dermal contact, and ingestion. Hazard codes (e.g., H302, H315) mandate use of PPE, fume hoods, and proper waste disposal .
  • Storage under inert atmospheres (e.g., nitrogen) prevents degradation .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for biological activity?

  • Molecular docking : Use scaffolds like 1-phenyl-1H-pyrrole-2,5-dione to model interactions with target proteins (e.g., BCR-Abl, HIV-1 integrase). CombiGlide software aids in fragment-based drug design .
  • SAR studies : Fluorine or bromine substitutions at specific positions enhance binding affinity. For example, 1-(4-fluorophenyl) derivatives show improved antiviral activity .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Validate assay conditions (e.g., fluorometric GABA-transaminase assays vs. colorimetric methods) to ensure reproducibility .
  • Compare IC50_{50} values with reference standards (e.g., vigabatrin) and account for structural variations (e.g., bromophenyl vs. acetylphenyl groups) .

Q. How do crystallographic data inform synthetic modifications for receptor targeting?

  • Planar aromatic systems (r.m.s. deviation <0.05 Å) enhance π-π stacking with receptors like 5-HT1A_{1A}.
  • Substituents at the N1 position of the pyrrole ring modulate steric effects and hydrogen bonding .

Q. What analytical techniques are critical for assessing stability and degradation products?

  • HPLC-MS : Identifies hydrolytic or oxidative byproducts under accelerated stability conditions (e.g., pH 1–9, 40°C) .
  • FTIR : Tracks functional group integrity (e.g., carbonyl stretching at ~1700 cm1^{-1}) during stress testing .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses?

  • Optimize reaction time/temperature: For example, extended reflux (24–48 hrs) improves cyclization efficiency .
  • Use catalysts like cellulose sulfuric acid to enhance regioselectivity in Michael adduct formation .

Q. What approaches validate target engagement in cellular assays?

  • Competitive binding assays with radiolabeled ligands (e.g., 3H^3 \text{H}-WAY-100635 for 5-HT1A_{1A} receptors) .
  • CRISPR/Cas9 knockout models confirm on-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.